molecular formula C9H10ClNO2 B1362469 N-(3-Chloro-4-methoxyphenyl)acetamide CAS No. 7073-42-9

N-(3-Chloro-4-methoxyphenyl)acetamide

Cat. No. B1362469
CAS RN: 7073-42-9
M. Wt: 199.63 g/mol
InChI Key: WNOVNNUWOUKIOL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H10ClNO2 . It is a member of acetamides and an aromatic ether .


Molecular Structure Analysis

The molecular structure of N-(3-Chloro-4-methoxyphenyl)acetamide consists of a methoxy group that lies very close to the plane of the phenyl ring, while the acetamido group is twisted out of this plane . The InChI code for this compound is 1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

N-(3-Chloro-4-methoxyphenyl)acetamide has a molecular weight of 199.63 g/mol . It is a solid substance with a melting point of 96 - 97 degrees Celsius . The compound has a topological polar surface area of 38.3 Ų .

Scientific Research Applications

Medicinal Chemistry and Drug Design

N-(3-Chloro-4-methoxyphenyl)acetamide: is a compound of interest in medicinal chemistry due to its potential as a building block for pharmacologically active molecules. Its structure can be modified to produce derivatives with a variety of biological activities. For instance, phenoxy acetamide derivatives have been explored for their therapeutic potential, including chalcone, indole, and quinoline derivatives . These compounds have shown promise in the development of new pharmaceuticals, highlighting the versatility of N-(3-Chloro-4-methoxyphenyl)acetamide in drug design.

Oncology Research

In oncology, N-(3-Chloro-4-methoxyphenyl)acetamide derivatives may play a role in cancer therapy. The compound’s derivatives have been used to study their effects on molecular interactions and physicochemical properties related to cancer cell proliferation and survival . This research is crucial for designing novel and safe drugs tailored to combat various forms of cancer.

Enzyme Inhibition Studies

The crystal structure of human 3-phosphoglycerate dehydrogenase in complex with N-(3-Chloro-4-methoxyphenyl)acetamide has been determined, which is significant for understanding enzyme inhibition . This research aids in the development of inhibitors that can regulate metabolic pathways involved in diseases like cancer, where certain enzymes are overexpressed.

Computational Chemistry

N-(3-Chloro-4-methoxyphenyl)acetamide: and its derivatives are subjects of computational chemistry studies, where researchers use computer simulations to predict the compound’s behavior in biological systems. These studies can lead to insights into how the compound interacts with various biological targets, which is essential for drug discovery and development .

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex chemical entities. Its reactivity allows for various chemical transformations, making it a valuable starting material in synthetic organic chemistry .

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and metabolism of N-(3-Chloro-4-methoxyphenyl)acetamide derivatives is vital for drug development. Research in this area can provide information on how these compounds are absorbed, distributed, metabolized, and excreted in the body, which influences their efficacy and safety as therapeutic agents .

Biochemical Research

The interaction of N-(3-Chloro-4-methoxyphenyl)acetamide with biological molecules can shed light on biochemical processes. For example, studying its binding to proteins or nucleic acids can reveal new information about cellular mechanisms and lead to the discovery of new drug targets .

Safety and Hazards

N-(3-Chloro-4-methoxyphenyl)acetamide is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Mode of Action

The mode of action of N-(3-Chloro-4-methoxyphenyl)acetamide is currently unknown due to the lack of specific research on this compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or enhance their activity. If the targets are receptors, the compound might act as an agonist or antagonist.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOVNNUWOUKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220985
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methoxyphenyl)acetamide

CAS RN

7073-42-9
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-4'-METHOXYACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-methoxyphenylamine (6.3 g) and triethylamine (4.04 g) in dichloromethane (100 mL) was chilled in an ice bath, acetyl chloride (3.45 g) was added dropwise and the mixture was stirred at ambient temperature overnight. The reaction mixture was extracted with water (2×30 mL) and brine (2×30 mL) and the organic layer was dried with magnesium sulfate. The drying agent was removed by filtration and the filtrate was evaporated to give N-(3-chloro-4-methoxyphenyl)acetamide (7.45 g) as a dark oil, which solidified on standing. MS: 200 (M+H)+.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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